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Compound of Interest

6-Methoxy-1-methyl-1H-indole-3-
Compound Name:
carbaldehyde

Cat. No.: B1362841

Authored For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 6-Methoxy-1-methyl-1H-indole-3-
carbaldehyde, a key heterocyclic building block. We will delve into its fundamental
physicochemical properties, provide a detailed, field-proven synthetic protocol based on the
Vilsmeier-Haack reaction, and discuss its applications as a versatile intermediate in medicinal
chemistry and materials science.

Part 1: Core Molecular Profile and Structural
Elucidation

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a substituted indole, a class of aromatic
heterocyclic compounds that form the core of many biologically active molecules. The strategic
placement of the N-methyl, C6-methoxy, and C3-formyl groups makes it a valuable precursor
for creating complex molecular architectures.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, providing
essential data for experimental design and characterization.
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Property Value Source(s)
CAS Number 202807-44-1 [1]
Molecular Formula C11H11NO2 [1][2]
Molecular Weight 189.21 g/mol [11[2]

Pale-yellow to Yellow-brown

Physical Form )
Solid

Storage Temperature Room Temperature

Chemical Structure

The structure consists of a bicyclic indole core, N-methylated at position 1, with a methoxy
substituent at position 6 and a carbaldehyde (formyl) group at the electron-rich position 3.

Caption: Chemical structure of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde.

Anticipated Spectroscopic Profile

While a dedicated spectrum for this specific molecule is not publicly available, an accurate
profile can be predicted based on spectral data from closely related analogues. This predictive
analysis is crucial for researchers to confirm the identity and purity of their synthesized
material.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for each unique
proton environment. Key diagnostic peaks include the aldehyde proton, the two methyl
groups, and the aromatic protons.

e 13C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms,
including the characteristic downfield shift of the carbonyl carbon.

* IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=0)
stretch from the aldehyde group.
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. . . . Rationale /
Predicted *H Shift Predicted **C Shift .
Group Comparison
(ppm) (ppm)
Compound

Characteristic of
Aldehyde (-CHO) ~10.0 (s, 1H) ~184.5 indole-3-
carbaldehydes.[3]

Based on 1-methyl-
N-Methyl (-NCH3) ~3.90 (s, 3H) ~33.7 1H-indole-3-
carbaldehyde.[3]

Typical shift for an
Methoxy (-OCH3) ~3.85 (s, 3H) ~55.9 aromatic methoxy

group.

Complex splitting
Aromatic Protons ~7.0-8.3 (m) ~100-140 pattern in the aromatic

region.

Part 2: Synthesis and Mechanistic Insights

The most efficient and widely adopted method for the synthesis of indole-3-carbaldehydes is
the Vilsmeier-Haack reaction.[4] This reaction is a versatile formylation technique that works
exceptionally well on electron-rich aromatic compounds like indoles, typically affording high
yields.[4][5]

The Vilsmeier-Haack Reaction: Mechanism and
Rationale

The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known
as the Vilsmeier reagent, which then attacks the indole ring.

Causality of Experimental Choices:

e Substrate: 6-Methoxy-1-methyl-1H-indole is used as the starting material. The methoxy and
N-methyl groups are electron-donating, which activates the indole ring system towards
electrophilic substitution, making the reaction efficient.
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+ Reagents: N,N-dimethylformamide (DMF) serves as the source of the formyl group, while
phosphorus oxychloride (POCIs) acts as a dehydrating and activating agent to generate the
electrophilic Vilsmeier reagent.[4]

* Regioselectivity: The electrophilic attack occurs preferentially at the C3 position of the indole.
This is because the C3 position is the most nucleophilic and the resulting intermediate cation
is well-stabilized by the nitrogen atom.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Vilsmeier-Haack formylation process.

Step 1. Reagent Activation

(DMF + POCIs)

0-5°C

Vilsmeier Reagent Formed Starting Material
([CICH=N(Me)2]*) (6-Methoxy-1-methyl-1H-indole)

Step 2: Electrophilic Attack

(Vilsmeier reagent attacks indole at C3)

(Iminium Salt Intermediate)

Step 3: Aqueous Work-up
(Hydrolysis with base, e.g., Na2COs)

:

Final Product
(6-Methoxy-1-methyl-1H-indole-3-carbaldehyde)
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Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Each step includes checks
and expected outcomes.

Materials & Equipment:

6-Methoxy-1-methyl-1H-indole (1 equivalent)

e Anhydrous N,N-dimethylformamide (DMF)

e Phosphorus oxychloride (POCIs) (1.2 equivalents)

e Saturated sodium carbonate (Na2COs) solution

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

e Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator,
and silica gel for chromatography.

Procedure:

o Vilsmeier Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere
(e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCIs (1.2
eq.) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not
exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of
a solid white precipitate (the Vilsmeier reagent) may be observed.

o Substrate Addition: Dissolve the 6-Methoxy-1-methyl-1H-indole (1 eq.) in a minimal amount
of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for 2-4 hours.[6] Monitor the reaction progress by Thin-
Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Hydrolysis: Carefully pour the reaction mixture into a beaker containing
crushed ice. Once the ice has melted, basify the solution by slowly adding saturated
agueous Na2COs solution until the pH is > 8.[7] A precipitate of the crude product should
form.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic
layers, wash with brine, dry over anhydrous NazSOa4, and filter.

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to
yield the crude solid. Purify the crude product by silica gel column chromatography to obtain
the pure 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde.

Part 3: Applications in Research and Drug
Development

Indole-3-carbaldehyde derivatives are not typically final products but rather highly valuable
synthetic intermediates.[4] The aldehyde functional group is a versatile handle for a wide array
of chemical transformations, allowing for the rapid diversification of the indole scaffold.

Precursor for Biologically Active Molecules: The indole nucleus is a privileged scaffold in
medicinal chemistry. By modifying the aldehyde group (e.g., via Wittig reactions, reductive
amination, oxidation, or condensation reactions), researchers can synthesize libraries of
novel compounds for screening against various biological targets.

Building Block for Complex Syntheses: This compound serves as a key building block for the
total synthesis of natural products and complex pharmaceuticals.[8]

Development of Functional Materials: Indole derivatives have been explored for their
applications in organic electronics and as fluorescent probes, where the electronic properties
can be tuned by modifying the substituents on the indole ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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